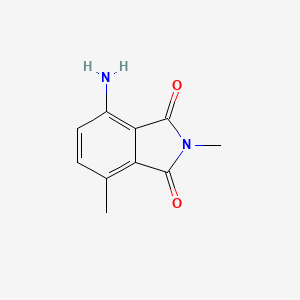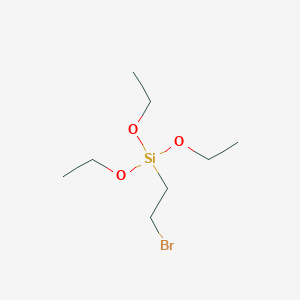
(2-Bromoethyl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H19BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromoethyl group and three ethoxy groups attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in different fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(triethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of triethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group in 2-bromoethanol with the triethoxysilane group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(triethoxy)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrosilylation Reactions: The ethoxy groups can participate in hydrosilylation reactions, where they react with unsaturated compounds to form new silicon-carbon bonds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Such as platinum or rhodium complexes for hydrosilylation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions can produce silane derivatives with new silicon-carbon bonds.
Applications De Recherche Scientifique
(2-Bromoethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: this compound is used in the production of coatings, adhesives, and sealants, as well as in the manufacturing of electronic components.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(triethoxy)silane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, while the ethoxy groups can participate in hydrosilylation reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a trimethylsilane group instead of triethoxysilane, leading to different reactivity and applications.
(2-Chloroethyl)(triethoxy)silane: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical properties.
Uniqueness
(2-Bromoethyl)(triethoxy)silane is unique due to the presence of both bromoethyl and triethoxysilane groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
IUPAC Name |
2-bromoethyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGHLNIRUYQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCBr)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614324 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37898-04-7 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
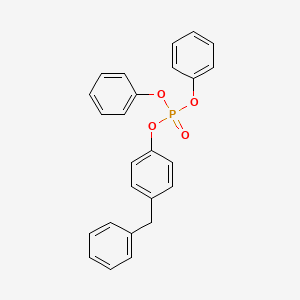
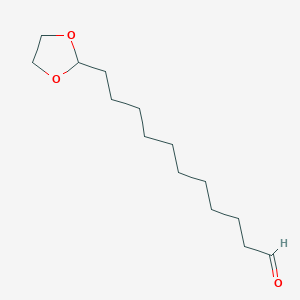
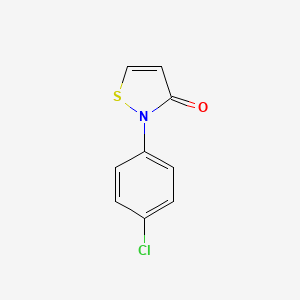
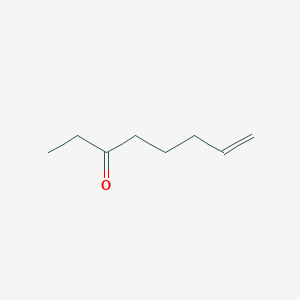
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
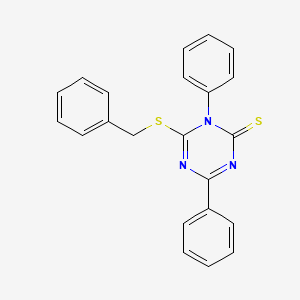
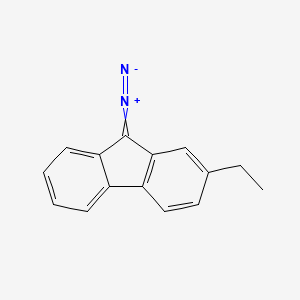

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
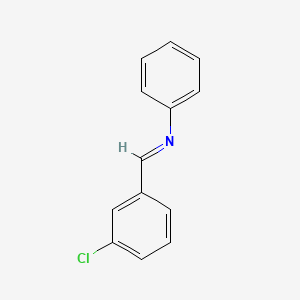
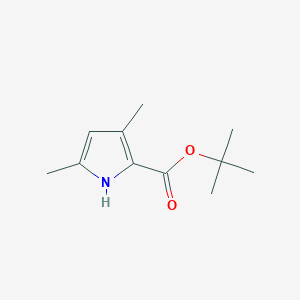

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
